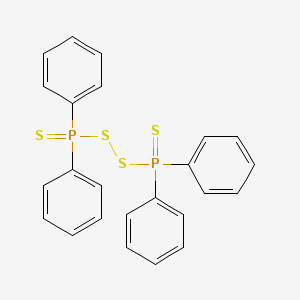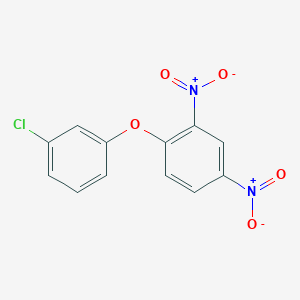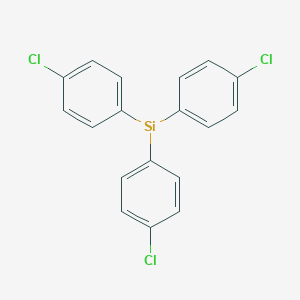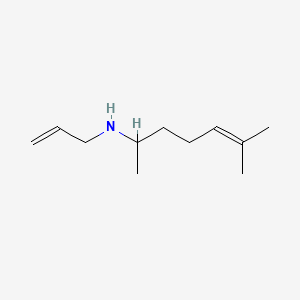
Dibutyl 2-benzylbutanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibutyl 2-benzylbutanedioate: is an organic compound that belongs to the class of esters. It is derived from butanedioic acid and benzyl alcohol. This compound is known for its applications in various fields, including chemistry, biology, and industry. Its unique chemical structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Dibutyl 2-benzylbutanedioate can be synthesized through the esterification of butanedioic acid with benzyl alcohol in the presence of a catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond. The reaction can be represented as follows:
Butanedioic acid+Benzyl alcoholH2SO4Dibutyl 2-benzylbutanedioate+Water
Industrial Production Methods: In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reactants are mixed in large reactors, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified through distillation or other separation techniques to obtain the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions: Dibutyl 2-benzylbutanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or other nucleophiles.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or other functionalized compounds.
Applications De Recherche Scientifique
Chemistry: Dibutyl 2-benzylbutanedioate is used as a reagent in organic synthesis. Its ability to undergo various chemical reactions makes it a valuable intermediate in the synthesis of more complex molecules.
Biology: In biological research, this compound can be used to study enzyme-catalyzed esterification and hydrolysis reactions. It serves as a model substrate for investigating the mechanisms of esterases and lipases.
Medicine: While not directly used as a drug, this compound can be employed in the development of prodrugs. Prodrugs are inactive compounds that can be metabolized in the body to release active pharmaceutical agents.
Industry: In the industrial sector, this compound is used in the production of plasticizers, which are additives that increase the plasticity of materials. It is also used in the manufacture of coatings, adhesives, and other polymer-based products.
Mécanisme D'action
Mechanism of Action: The mechanism by which dibutyl 2-benzylbutanedioate exerts its effects depends on the specific application. In enzymatic reactions, the compound acts as a substrate that binds to the active site of the enzyme, facilitating the catalytic process. The ester bond is hydrolyzed, releasing the corresponding alcohol and acid.
Molecular Targets and Pathways: In biological systems, the primary targets are esterases and lipases, which catalyze the hydrolysis of ester bonds. The pathways involved include the enzymatic breakdown of the ester into its constituent alcohol and acid, which can then participate in further metabolic processes.
Comparaison Avec Des Composés Similaires
Dibutyl phthalate: Another ester used as a plasticizer, but with different structural properties.
Diisobutyl phthalate: Similar in function but with a different alkyl group.
Butyl benzyl phthalate: Contains a benzyl group like dibutyl 2-benzylbutanedioate but differs in the ester linkage.
Uniqueness: this compound is unique due to its specific ester linkage and the presence of both butyl and benzyl groups. This combination allows it to participate in a wider range of chemical reactions compared to other similar compounds. Its structural properties also make it suitable for specific industrial applications where flexibility and reactivity are required.
Propriétés
Numéro CAS |
5859-31-4 |
|---|---|
Formule moléculaire |
C19H28O4 |
Poids moléculaire |
320.4 g/mol |
Nom IUPAC |
dibutyl 2-benzylbutanedioate |
InChI |
InChI=1S/C19H28O4/c1-3-5-12-22-18(20)15-17(19(21)23-13-6-4-2)14-16-10-8-7-9-11-16/h7-11,17H,3-6,12-15H2,1-2H3 |
Clé InChI |
ABBSPQUJXDQRPW-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=O)CC(CC1=CC=CC=C1)C(=O)OCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,5,7,11-Tetrathia-6-stannaspiro[5.5]undecane](/img/structure/B14738176.png)





![5-[4-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)butyl]-3H-1,3,4-oxadiazole-2-thione](/img/structure/B14738209.png)

![2,4,6-Tris[(2-chlorophenyl)methylsulfanyl]pyrimidine](/img/structure/B14738236.png)




